N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties and finds applications in medicinal chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N-isobutylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Industry: Applied in the production of specialty chemicals and intermediates
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N-isobutylsulfamoyl)ethyl)benzamide
- N-(2-(N-isobutylsulfamoyl)ethyl)-4-chlorobenzamide
- N-(2-(N-isobutylsulfamoyl)ethyl)-4-nitrobenzamide
Uniqueness
N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)10-16-21(18,19)9-8-15-14(17)12-4-6-13(20-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLOUEKTCLSWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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